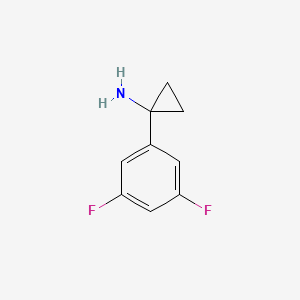

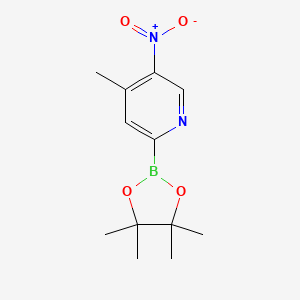

N-(2-Chloro-4-methylphenyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Herbicidal Applications

N-(2-Chloro-4-methylphenyl)hydroxylamine derivatives have been synthesized and investigated for their herbicidal properties. The synthesis involved the creation of 2-alkyl(dialkyl)amino-4-chloro-sym-triazine derivatives of hydroxylamine, N-methylhydroxylamine, and N-phenylhydroxylamine. The thermal and catalytic polycondensation of these derivatives has been studied, revealing the formation of linear polycondensates and the liberation of hydrogen chloride (Mel'nikova & Baskakov, 1971).

Aromatic Substitution and Nitrene Formation

In the field of organic chemistry, N-(2-Chloro-4-methylphenyl)hydroxylamine has been used to study aromatic substitution processes. For instance, substitution of benzene by N-benzene and N-(4-methylbenzenesulfonyl)hydroxylamines was observed in the presence of phosphorous pentoxide. This study postulated the formation of nitrene intermediates to account for the resulting products (Potts, Kutz & Nachod, 1975).

Potential in Drug Design

While avoiding specifics about drug use and dosage, it's notable that the structure of N-(2-Chloro-4-methylphenyl)hydroxylamine and its derivatives have been evaluated for potential medical applications. For instance, isomeric 4-(chlorohydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which are structurally similar, have been synthesized and evaluated for dopamine D-1 antagonist activity, suggesting a potential role in the design of drugs targeting neurological pathways (Riggs, Nichols, Foreman & Truex, 1987).

Promoting Effect in Synthesis

N-(2-Chloro-4-methylphenyl)hydroxylamine has also been a focus in studies aiming to optimize synthetic chemical reactions. For instance, a study demonstrated the promoting effect of ethanol on the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system, highlighting the selective nature of this reaction and the potential for increased efficiency in the production of specific hydroxylamine derivatives (Liu, Wang, Hao & Jiang, 2011).

Safety And Hazards

The safety data sheet for a related compound, hydroxylamine hydrochloride, indicates that it may be corrosive to metals, toxic if swallowed or in contact with skin, and may cause skin irritation, serious eye irritation, and allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Propriétés

IUPAC Name |

N-(2-chloro-4-methylphenyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-2-3-7(9-10)6(8)4-5/h2-4,9-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEASQQNYPEMJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669139 |

Source

|

| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-4-methylphenyl)hydroxylamine | |

CAS RN |

146019-40-1 |

Source

|

| Record name | 2-Chloro-N-hydroxy-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-fluoro-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B582570.png)

![7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B582575.png)